2,5-Dimethyl-6-chloro-4-aminophenol

Description

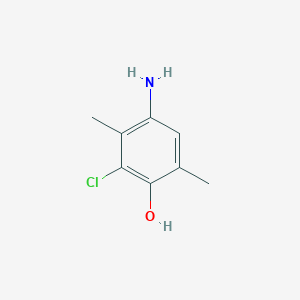

2,5-Dimethyl-6-chloro-4-aminophenol (CAS: N/A) is a substituted phenolic compound characterized by a hydroxyl group (-OH) at the para position, an amino group (-NH₂) at position 4, a chlorine atom at position 6, and methyl groups (-CH₃) at positions 2 and 5 on the benzene ring. The compound is primarily investigated for applications in organic synthesis, pharmaceuticals (e.g., intermediates for analgesics or antimicrobial agents), and dyestuff industries. However, its reactivity and stability are highly dependent on substituent interactions, necessitating careful comparison with structural analogs .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

4-amino-2-chloro-3,6-dimethylphenol |

InChI |

InChI=1S/C8H10ClNO/c1-4-3-6(10)5(2)7(9)8(4)11/h3,11H,10H2,1-2H3 |

InChI Key |

TVUSWHXVFIVVPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Cl)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include 4-amino-2-chlorophenol, 2,5-dimethylphenol, and 4-aminophenol. Key differences lie in substituent type, position, and electronic effects:

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2,5-Dimethyl-6-chloro-4-aminophenol | 4-NH₂, 6-Cl, 2,5-CH₃ | 185.64 | Low water solubility (≈0.1 g/L); pKa ~5.2 (hydroxyl); melting point ~150°C | Pharmaceutical intermediates, dyes |

| 4-Amino-2-chlorophenol | 4-NH₂, 2-Cl | 143.58 | Higher acidity (pKa ~4.8); moderate solubility (≈1.2 g/L); melting point 170°C | Antioxidant synthesis |

| 2,5-Dimethylphenol | 2,5-CH₃ | 122.16 | Hydrophobic (solubility ~0.3 g/L); pKa ~10.2; melting point 73°C | Resins, plasticizers |

| 4-Aminophenol | 4-NH₂ | 109.13 | Water-soluble (≈5 g/L); pKa ~5.5; melting point 189°C | Paracetamol precursor |

Electronic Effects :

- The chlorine atom in this compound deactivates the aromatic ring via inductive withdrawal, reducing electrophilic substitution reactivity compared to 4-aminophenol.

- Methyl groups at positions 2 and 5 enhance steric hindrance and hydrophobicity, limiting solubility compared to unsubstituted 4-aminophenol.

Thermal Stability: The methyl and chloro substituents increase thermal stability (melting point ~150°C) relative to 2,5-dimethylphenol (73°C) due to stronger intermolecular interactions.

Reactivity and Functional Group Interactions

- Amino Group: The -NH₂ group in this compound is less nucleophilic than in 4-aminophenol due to electron-withdrawing effects from the chlorine atom.

- Hydroxyl Group: The -OH group’s acidity (pKa ~5.2) is weaker than in 4-amino-2-chlorophenol (pKa ~4.8), reflecting competing substituent effects.

Limitations of Available Data

The provided evidence (e.g., ) focuses on pyridine derivatives like 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, which differ in aromatic system (pyridine vs. benzene) and substituent types. Direct comparative studies on phenolic analogs are sparse in the referenced material, highlighting the need for further experimental investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.